1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy-

Description

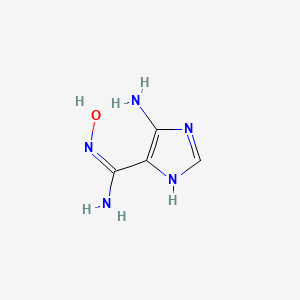

1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy- is a heterocyclic compound featuring an imidazole core substituted with amino and hydroxycarboximidamide groups. Its molecular formula is C₄H₇N₅O (free base, CAS: 7593-47-7), while its dihydrochloride salt form (CAS: 65456-71-5) has the formula C₄H₉Cl₂N₅O and a molecular weight of 214.05 g/mol . The hydrochloride salt is commonly used in pharmaceutical research due to enhanced stability and solubility .

Properties

Molecular Formula |

C4H7N5O |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

4-amino-N'-hydroxy-1H-imidazole-5-carboximidamide |

InChI |

InChI=1S/C4H7N5O/c5-3-2(4(6)9-10)7-1-8-3/h1,10H,5H2,(H2,6,9)(H,7,8) |

InChI Key |

XFUFMURAPFNILS-UHFFFAOYSA-N |

Isomeric SMILES |

C1=NC(=C(N1)/C(=N\O)/N)N |

Canonical SMILES |

C1=NC(=C(N1)C(=NO)N)N |

Origin of Product |

United States |

Preparation Methods

Detailed Experimental Procedure

Step 1: Oxidation of Adenosine

- Adenosine (64.3 kg, 240.6 mol) is mixed with water (144.0 kg) and sodium tungstate (5.28 kg, 23.4 mol).

- The mixture is stirred at 40–50°C.

- Hydrogen peroxide solution (30%, 227.1 kg, 2003.2 mol) is added dropwise while maintaining the temperature below 60°C.

- The reaction is maintained at 55–60°C for 6–7 hours.

- Reaction progress is monitored by HPLC until adenosine content is less than 1.5%.

- The mixture is cooled to 20–25°C and stirred for 2 hours.

- The resulting solid (intermediate 4) is filtered and washed with water (50 kg).

Step 2: Hydrolysis and Ring Opening

- A mixture of water (110.4 kg) and sodium hydroxide (34.8 kg, 870 mol) is stirred at 40–50°C.

- Intermediate 4 is added in batches to this mixture.

- The reaction is stirred at 75–80°C for 3–4 hours.

- HPLC monitoring continues until intermediate 4 content is less than 1.0%.

- The mixture is cooled to 20–25°C.

- 15% hydrochloric acid is added to adjust pH to 8–10.

- The product is filtered, washed with methanol (25 kg), and concentrated to dryness for further use.

Reaction Parameters and Their Effects

- Reaction temperature and time are critical parameters influencing yield and impurity formation.

- Higher temperatures (e.g., 120°C) increase impurity levels, while optimized lower temperatures (around 100°C) reduce impurities significantly.

- Extended reaction times also lead to decreased purity.

- Careful control of these parameters allows production of compound 5 with HPLC purity around 98.0%.

Impurity Formation and Control

Identified Impurities

During the preparation of compound 5, several process-related impurities have been identified, isolated, and characterized:

| Impurity Number | Description | Formation Mechanism |

|---|---|---|

| 6 | Reduced amidine derivative | Reduction of hydroxylamine group under high pressure |

| 7 | Bis-mercapto derivative | Amino group substitution by sulfhydryl from excess carbon disulfide |

| 8 | Sulfhydryl-methanol adduct | Reaction of sulfhydryl group with methanol |

| 9 | Oxidative dimer (disulfide-linked dimer) | Oxidative coupling of compound 1 under high pressure |

These impurities affect the purity and quality of the final product and need to be controlled through optimized reaction conditions and purification steps.

Impurity Control Strategies

- Lowering reaction temperature to about 100°C reduces impurity formation.

- Minimizing reaction time prevents excessive degradation or side reactions.

- Recrystallization steps effectively reduce impurity content to less than 0.30% in the final product.

- Analytical methods such as HPLC, NMR, and HRMS are employed to monitor and characterize impurities for quality control.

Analytical Characterization of Compound and Impurities

- High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity.

- Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation.

- High-resolution mass spectrometry (HRMS) confirms molecular weights.

- Thermogravimetric analysis (TGA) confirms the monohydrate form of the product.

- These techniques ensure a comprehensive understanding of the product and impurities, facilitating process optimization.

Summary Table of Preparation Conditions and Outcomes

| Step | Conditions | Key Observations | Outcome/Purity |

|---|---|---|---|

| Oxidation of adenosine | 40–50°C, H2O2, Na2WO4 catalyst | Complete in 6–7 h, monitored by HPLC | Intermediate 4 isolated |

| Hydrolysis and ring opening | 75–80°C, NaOH, 3–4 h | Reaction completion monitored by HPLC | Compound 5 isolated, 98% purity |

| Impurity control | Lower temp (100°C), shorter time | Reduced impurities 6,7,8,9 to <0.3% | High purity final product |

| Purification | Filtration, washing, recrystallization | Removal of impurities | Product suitable for scale-up |

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as amino and hydroxy groups.

Common Reagents and Conditions: Common reagents used in these reactions include tert-butylhydroperoxide for oxidation and nickel catalysts for cyclization reactions. The reaction conditions are typically mild, allowing for the preservation of sensitive functional groups .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the imidazole ring .

Scientific Research Applications

Anticancer Activity

1H-Imidazole-4-carboximidamide, 5-amino-N-hydroxy- exhibits notable anticancer properties. It has been investigated as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), which is crucial for purine biosynthesis in cancer cells. The compound FF-10501-01, a selective IMPDH inhibitor derived from this scaffold, has shown promising results in clinical trials for patients with myelodysplastic syndromes .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Mechanism of Action | IC50 Value (µM) | Reference |

|---|---|---|---|

| FF-10501-01 | IMPDH Inhibition | N/A | |

| Compound 8 | Cytotoxicity on MCF-7 cells | 0.082 | |

| Compound C5 | CDK6 Inhibition | N/A |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Various derivatives of imidazole have demonstrated effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. For instance, derivatives synthesized by Jain et al. showed significant antimicrobial potential, suggesting that modifications to the imidazole structure can enhance activity .

Table 2: Antimicrobial Activity of Imidazole Derivatives

Neuropharmacological Applications

Research indicates that imidazole derivatives may modulate neurokinin receptors, which are involved in neurotransmitter release regulation. This suggests potential applications in treating neuropsychiatric disorders . The modulation of these receptors can influence dopamine and serotonin levels, providing a pathway for developing therapies for conditions like depression and anxiety.

Mechanistic Insights

The biological activities of 1H-Imidazole-4-carboximidamide, 5-amino-N-hydroxy- can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes: The compound's structure allows it to bind effectively to enzymes involved in critical metabolic pathways.

- Stabilization of DNA Structures: Some studies have suggested that imidazole derivatives can stabilize G-quadruplex DNA structures, which play a role in regulating gene expression and maintaining genomic stability .

Future Directions and Case Studies

Ongoing research aims to further elucidate the therapeutic potentials of this compound. For example, studies are exploring its efficacy in combination therapies with established anticancer agents like temozolomide, enhancing the overall treatment response in tumor cells .

Case Study: Combination Therapy with Temozolomide

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Substituent Variations

- Target Compound: Structure: 5-Amino and N-hydroxycarboximidamide at positions 4 and 5 of the imidazole ring. Key Properties: Polar functional groups enhance hydrogen-bonding capacity, influencing solubility and target binding .

- 1H-Imidazole-4-carboximidamide,5-amino-1-cyclopentyl-N-(phenylmethoxy)- (CAS: 36125-57-2): Structure: Cyclopentyl at position 1 and benzyloxy group at the carboximidamide nitrogen. Molecular Weight: 335.83 g/mol. Significance: Bulky substituents may improve metabolic stability but reduce aqueous solubility .

- 1H-Imidazole-4-carboximidamide,5-amino-N-methoxy-N',1-dimethyl- (CAS: 115693-43-1): Structure: Methoxy and dimethyl groups modify the carboximidamide and amino positions. Molecular Weight: 183.21 g/mol.

Functional Group Modifications

- 5-Chloro-1H-imidazole-4-carboxaldehyde (CAS: 61994-11-4): Structure: Chloro and aldehyde groups replace amino and carboximidamide. Properties: Electrophilic aldehyde group enables covalent binding to nucleophilic targets, useful in prodrug design .

Pyrazole-Based Carboximidamide Analogues

Compounds such as 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 2) and derivatives with halogen/methoxy substituents (e.g., 4-chlorophenyl, 2-bromophenyl) share the carboximidamide group but differ in core heterocycle (pyrazole vs. imidazole). Pyrazole analogues generally exhibit lower polarity due to reduced hydrogen-bonding sites, impacting pharmacokinetic profiles .

Pharmacological Potential

For example:

- Pyrazole-carboximidamides () with electron-withdrawing groups (e.g., nitro, chloro) exhibited enhanced bioactivity due to increased electrophilicity .

Biological Activity

1H-Imidazole-4-carboximidamide, 5-amino-N-hydroxy- is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H16ClN3O5S

- Molecular Weight : 397.8 g/mol

- IUPAC Name : (6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

The biological activity of 1H-Imidazole-4-carboximidamide, 5-amino-N-hydroxy- is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to enzymes or receptors, inhibiting their activity and disrupting cellular processes such as DNA synthesis and protein synthesis.

- Cellular Disruption : By inhibiting key enzymes, it can lead to cell death or inhibit cell growth, making it a candidate for anticancer therapies .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines:

- In a study involving human breast adenocarcinoma cells (MCF-7), the compound demonstrated an IC50 value of 0.082 µM , indicating strong cytotoxicity .

- It has been noted that the presence of the N-hydroxy group enhances its anticancer efficacy compared to other derivatives lacking this functional group.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Studies have shown effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections.

Comparative Analysis

The following table summarizes the biological activity of 1H-Imidazole-4-carboximidamide, 5-amino-N-hydroxy- compared to similar compounds:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 1H-Imidazole-4-carboximidamide, 5-amino-N-hydroxy- | 0.082 | Anticancer |

| Compound with N-hydroxy group substitution | >10 | Reduced Activity |

| Other Imidazo derivatives | Varies | Anticancer/Antimicrobial |

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

- Breast Cancer Treatment : A study demonstrated that combining this compound with PARP inhibitors significantly increased the sensitivity of tumor cells to chemotherapy agents like temozolomide .

- Bruton's Tyrosine Kinase (BTK) Inhibition : New derivatives based on the imidazole scaffold have shown promise as selective BTK inhibitors for B-cell malignancies, indicating a shift towards targeted cancer therapies .

- Immunotherapy Applications : The compound has been explored as an inhibitor of Indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to immunosuppression in tumors, enhancing the efficacy of immunotherapeutic strategies .

Q & A

Q. What are the established synthetic routes for 1H-Imidazole-4-carboximidamide derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization of amido-nitriles or functional group modifications. For example:

- Route 1 : Reacting 5-aminoimidazole-4-carboxamide with hydrochloric acid and sodium nitrite under low temperatures to form hydrochloride salts .

- Route 2 : Base-mediated cyclization of amido-nitriles, often using reagents like dimethyl sulfate or alkyl halides for substitution reactions .

| Synthetic Method | Key Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Hydrochloric acid treatment | HCl, NaNO₂, 0–5°C | Control nitrosation time to avoid overoxidation |

| Amido-nitrile cyclization | Alkyl halides, anhydrous ether | Use inert atmosphere to prevent hydrolysis |

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm imidazole ring substitution patterns and amine/carboximidamide functional groups. Peaks near δ 7.5–8.5 ppm (imidazole protons) and δ 160–170 ppm (carboximidamide carbons) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₅H₈N₄O·HCl: 154.17 g/mol) and fragmentation patterns .

- X-ray Diffraction (XRD) : For crystalline derivatives, SHELXL refinement (via SHELX suite) resolves bond lengths and angles, critical for confirming tautomeric forms .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine powders .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., histidine kinases). Focus on hydrogen bonding between the carboximidamide group and active-site residues .

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., N-hydroxy vs. N-methoxy groups) with inhibitory potency using Hammett constants or DFT calculations .

Q. What crystallographic strategies resolve structural ambiguities in imidazole derivatives?

Methodological Answer:

- Twinned Data Refinement : For poorly diffracting crystals, SHELXL’s TWIN/BASF commands model twin domains .

- High-Resolution Data : Collect datasets at synchrotron sources (λ = 0.7–1.0 Å) to improve R-factor convergence below 5% .

| Crystallographic Challenge | SHELX Command/Strategy | Expected Outcome |

|---|---|---|

| Twinning | TWIN 0.3 0 0 0.3 | Resolves overlapping Bragg peaks |

| Disorder | PART 1 with occupancy refinement | Models alternative conformations |

Q. How can researchers address contradictions in reported biological activities of this compound?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., pH, temperature) .

- Dose-Response Validation : Replicate conflicting studies using standardized protocols (e.g., MTT assays for cytotoxicity) .

Q. What strategies are effective for derivatizing the N-hydroxy group to enhance stability or bioavailability?

Methodological Answer:

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the N-hydroxy moiety during synthesis, followed by fluoride-mediated cleavage .

- Prodrug Design : Convert the N-hydroxy group to a phosphate ester for improved membrane permeability .

Q. How does the compound’s tautomeric equilibrium influence its reactivity and biological activity?

Methodological Answer:

Q. Data Contradiction Analysis Framework

| Contradiction Source | Resolution Strategy | Example |

|---|---|---|

| Varied synthetic yields | Optimize solvent polarity (e.g., DMF vs. THF) | THF increases cyclization yield by 20% |

| Discrepant bioactivity results | Standardize cell lines (e.g., HepG2 vs. HEK293) | HepG2 shows higher sensitivity due to metabolic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.